molecular formula C17H19NO2S B5829274 2-(ISOPROPYLSULFANYL)-N-(2-METHOXYPHENYL)BENZAMIDE

2-(ISOPROPYLSULFANYL)-N-(2-METHOXYPHENYL)BENZAMIDE

Cat. No.: B5829274
M. Wt: 301.4 g/mol
InChI Key: KTLRDKGBMLYMSM-UHFFFAOYSA-N
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Description

2-(ISOPROPYLSULFANYL)-N-(2-METHOXYPHENYL)BENZAMIDE is an organic compound that belongs to the class of benzamides It is characterized by the presence of an isopropylsulfanyl group and a methoxyphenyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ISOPROPYLSULFANYL)-N-(2-METHOXYPHENYL)BENZAMIDE typically involves the reaction of 2-methoxyphenyl isocyanate with an appropriate thiol compound under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to control the reaction parameters. The process may include steps such as purification through recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-(ISOPROPYLSULFANYL)-N-(2-METHOXYPHENYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The isopropylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isopropylsulfanyl group can yield sulfoxides or sulfones, while substitution of the methoxy group can lead to various substituted benzamides.

Scientific Research Applications

2-(ISOPROPYLSULFANYL)-N-(2-METHOXYPHENYL)BENZAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(ISOPROPYLSULFANYL)-N-(2-METHOXYPHENYL)BENZAMIDE involves its interaction with specific molecular targets. The isopropylsulfanyl group and the methoxyphenyl group play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxyphenyl isocyanate
  • 2-Methoxyphenylamine
  • N-(2-Methoxyphenyl)benzamide

Uniqueness

2-(ISOPROPYLSULFANYL)-N-(2-METHOXYPHENYL)BENZAMIDE is unique due to the presence of both the isopropylsulfanyl and methoxyphenyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-propan-2-ylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2S/c1-12(2)21-16-11-7-4-8-13(16)17(19)18-14-9-5-6-10-15(14)20-3/h4-12H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTLRDKGBMLYMSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=CC=C1C(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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